N-(4-Methylphenyl)-L-lysinamide
Description
N-(4-Methylphenyl)-L-lysinamide (CAS: 918436-17-6) is a lysine-derived amide with a molecular formula of C22H30N4O2 and a molecular weight of 382.5 g/mol . The compound features an L-lysinamide backbone modified with a 4-methylphenyl group at the terminal amide position. Its stereochemistry is defined by an (S)-configuration at the chiral center, as indicated by the InChIKey JZFHBTZCRVAOLR-FQEVSTJZSA-N .
Key physicochemical properties include:
Properties
CAS No. |
918433-52-0 |
|---|---|
Molecular Formula |
C13H21N3O |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C13H21N3O/c1-10-5-7-11(8-6-10)16-13(17)12(15)4-2-3-9-14/h5-8,12H,2-4,9,14-15H2,1H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
IMSWBPHPHCZSMC-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-L-lysinamide typically involves the reaction of L-lysine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows:
Step 1: Protection of the amino group of L-lysine to prevent unwanted side reactions.
Step 2: Reaction of the protected L-lysine with 4-methylphenyl isocyanate to form the amide bond.
Step 3: Deprotection of the amino group to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(4-Methylphenyl)-L-lysine.
Substitution: Formation of substituted derivatives on the aromatic ring.
Scientific Research Applications
N-(4-Methylphenyl)-L-lysinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
The 4-methylphenyl substituent is a common motif in bioactive and crystallographically studied compounds. Below is a systematic comparison of N-(4-Methylphenyl)-L-lysinamide with its structural analogs:
Structural and Physicochemical Properties
Key Observations :
- Electron-withdrawing groups : The 4-fluorophenylmethyl variant introduces electronegativity, which may influence solubility and intermolecular interactions (e.g., dipole-dipole) .
- Conformational flexibility : Higher rotatable bonds in analogs (e.g., 11 vs. 10 in the parent) suggest increased adaptability in binding to biological targets .
Crystallographic and Stability Studies
- Crystal packing : In imidazole-4-imine derivatives (e.g., (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine), the 4-methylphenyl group contributes to significant dihedral angles (~56°) between aromatic planes, stabilizing crystal lattices via C–H⋯N hydrogen bonds and π-π interactions .
- Phase transitions : N-(4-Methylphenyl)formamide analogs undergo disorder-to-order transitions under thermal stress, implying that the 4-methylphenyl group in lysinamide derivatives may influence thermal stability .
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